molecular formula C12H13BrN2O3 B8490394 Ethyl 3-(5-bromo-2-pyridyl)-5-methyl-4H-isoxazole-5-carboxylate

Ethyl 3-(5-bromo-2-pyridyl)-5-methyl-4H-isoxazole-5-carboxylate

Cat. No.: B8490394
M. Wt: 313.15 g/mol
InChI Key: DBSRQLSGMFNMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-bromo-2-pyridyl)-5-methyl-4H-isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C12H13BrN2O3 and its molecular weight is 313.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

ethyl 3-(5-bromopyridin-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C12H13BrN2O3/c1-3-17-11(16)12(2)6-10(15-18-12)9-5-4-8(13)7-14-9/h4-5,7H,3,6H2,1-2H3

InChI Key

DBSRQLSGMFNMSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=NO1)C2=NC=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 5-bromo-N-hydroxy-pyridine-2-carboximidoyl chloride (0.6 g, 2.56 mmol) in EtOAc (15 mL) was added ethyl methacrylate (1.5 mL, 13.33 mmol) at 0° C. The mixture was stirred at the same temperature for 10 min followed by addition of triethyl amine (0.35 mL, 2.82 mmol) then stirred at 0° C. for 1 h. After completion (by TLC), the residue was poured into 100 mL of ice-cold water followed by extraction with EtOAc (3×100 mL). The combined organics were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 5.0% EtOAc:hexane to obtain a white solid product (0.70 g, 88% yield). 1H NMR (DMSO-d6): δ 1.19 (t, J=7.20 Hz, 3H), 1.60 (s, 3H), 3.41 (m, 1H), 3.86 (m, 1H), 4.16 (q, J=7.20 Hz, 2H), 7.87 (d, J=8.4 Hz, 1H), 8.14 (d, J=2.4 Hz, 1H) and 8.79 (s, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

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